REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6](=O)[C:7](Cl)(Cl)Cl)[CH3:2].[NH2:13][NH2:14].Cl.[CH3:16][CH2:17][OH:18]>>[CH2:1]([O:3][C:4]([C:5]1[NH:13][N:14]=[C:7]([O:18][CH2:17][CH3:16])[CH:6]=1)=[O:12])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(Cl)(Cl)Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained crude
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NN=C(C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |